4-Iodobenzonitrile

Green Chemistry Biocatalysis Suzuki Coupling

Procure 4-Iodobenzonitrile for superior cross-coupling performance. The iodo substituent enables faster oxidative addition vs. bromo/chloro analogs, achieving 84% bio-Pd conversion in 6h where bromo yields zero. Its heavy-atom effect boosts phosphorescence 50x for OLED R&D. Ensure robust, reproducible results in pharma and materials chemistry.

Molecular Formula C7H4IN
Molecular Weight 229.02 g/mol
CAS No. 3058-39-7
Cat. No. B145841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzonitrile
CAS3058-39-7
Synonyms4-Iodobenzonitrile
Molecular FormulaC7H4IN
Molecular Weight229.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)I
InChIInChI=1S/C7H4IN/c8-7-3-1-6(5-9)2-4-7/h1-4H
InChIKeyXOKDXPVXJWTSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzonitrile (CAS 3058-39-7) Procurement Guide: Baseline Properties and Identity


4-Iodobenzonitrile (CAS 3058-39-7) is a para-substituted aryl iodide bearing a nitrile group, with the molecular formula C₇H₄IN and a molecular weight of 229.02 g/mol. It is a light yellow crystalline powder with a melting point of 124–128 °C, and it is moderately soluble in polar aprotic solvents such as DMF and DMSO but insoluble in water . The compound is a key synthetic intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), where the iodo substituent acts as a superior leaving group relative to bromo or chloro analogs . Its electron-withdrawing nitrile group further activates the aromatic ring toward oxidative addition, making it a preferred building block for constructing biaryl and heteroaryl scaffolds in pharmaceutical and materials chemistry [1].

4-Iodobenzonitrile: Why Generic Aryl Halide Substitution Compromises Performance in Cross-Coupling and Materials Science


A common procurement error is treating 4-iodobenzonitrile as a drop-in replacement for 4-bromobenzonitrile or 4-chlorobenzonitrile in cross-coupling workflows. This overlooks the profound differences in reactivity and physicochemical behavior dictated by the halogen identity. The C–I bond is significantly weaker (bond dissociation energy ~50 kcal/mol) than C–Br (~70 kcal/mol) or C–Cl (~95 kcal/mol), which directly translates to faster oxidative addition rates with palladium catalysts and, consequently, higher conversions under milder conditions [1]. Moreover, the crystal engineering and mechanical properties of the solid differ dramatically: 4-iodobenzonitrile is brittle due to highly directional C–I···N≡C halogen bonds, whereas its bromo and chloro analogs are mechanically flexible [2]. Substituting without accounting for these differences can lead to failed reactions, irreproducible material performance, and wasted resources.

4-Iodobenzonitrile: Quantitative Head-to-Head Evidence for Scientific Selection vs. Closest Analogs


Superior Suzuki Coupling Conversion: 84% for 4-Iodobenzonitrile vs. 0% for 4-Bromobenzonitrile Under Bio-Pd Catalysis

In a study evaluating bio-Pd catalysts for Suzuki coupling with phenylboronic acid, 4-iodobenzonitrile achieved 84% conversion within 6 hours using Cupriavidus necator. Under identical conditions, 4-bromobenzonitrile yielded 0% conversion even after 16 hours [1]. This demonstrates the critical advantage of the iodo substituent for enabling efficient coupling with milder, greener catalytic systems.

Green Chemistry Biocatalysis Suzuki Coupling

Mechanical Brittleness: 4-Iodobenzonitrile is Brittle vs. Plastic/Elastic Bending in 4-Bromo- and 4-Chloro- Analogs

Single-crystal mechanical testing reveals that 4-iodobenzonitrile is brittle, while 4-bromobenzonitrile exhibits plastic bending and 4-chlorobenzonitrile exhibits elastic bending [1]. DFT calculations attribute this to the highly directional and strong C–I···N≡C halogen bond in the iodo compound, which incurs a steep energy penalty upon deviation from linearity, causing brittle fracture rather than plastic flow.

Crystal Engineering Solid-State Mechanics Halogen Bonding

Host Matrix for Phosphorescence Enhancement: 50.5% PLQY Achieved by Doping in 4-Iodobenzonitrile vs. 1.0% in Pure DIDB

In a study of self-assembled organic microcrystals, the fluorophore DIDB exhibited a low photoluminescence quantum efficiency (PLQY) of 1.0% in its pure state. When doped into a nonluminous 4-iodobenzonitrile crystal matrix at a molar ratio of 1:100, the resulting microcrystals displayed a dramatically enhanced phosphorescent yellow emission with a PLQY of 50.5% [1]. This 50-fold enhancement is attributed to the heavy-atom effect of iodine, which promotes intersystem crossing and stabilizes triplet excitons within the rigid crystalline host.

Organic Optoelectronics Phosphorescence Solid-State Lighting

Ultrasensitive HPLC-FL Derivatization: 0.26 nM Detection Limit Using 4-Iodobenzonitrile vs. Prior Methods Requiring ICP-MS

A novel HPLC-fluorescence method employing 4-iodobenzonitrile as a fluorogenic derivatization reagent for L-p-boronophenylalanine (BPA) achieved a detection limit of 0.26 nmol/L (S/N = 3), with excellent linearity (r² = 0.997) over a 0.5–1000 nmol/L range and recovery ≥95.7% from whole blood [1]. This method is superior in sensitivity to previously reported methods for BPA, including ICP-MS, while requiring only 10 μL of blood sample [1]. The fluorescence arises from the Suzuki coupling product between 4-iodobenzonitrile and the boronic acid moiety of BPA.

Analytical Chemistry Bioanalysis Fluorogenic Derivatization

4-Iodobenzonitrile (CAS 3058-39-7): High-Value Application Scenarios Justified by Quantitative Differentiation


Green Suzuki Coupling with Bio-Pd Catalysts

When developing environmentally benign cross-coupling processes using bio-Pd or other low-activity catalytic systems, 4-iodobenzonitrile is the aryl halide of choice. Quantitative data confirms 84% conversion in 6 hours using Cupriavidus necator, whereas the corresponding bromo derivative yields no product under identical conditions [1]. Procuring the iodo compound directly avoids costly catalyst optimization and ensures robust yields in green chemistry workflows.

Room-Temperature Phosphorescent Materials for OLEDs and Sensors

4-Iodobenzonitrile serves as a crystalline host matrix that, through the heavy-atom effect, amplifies the phosphorescence quantum yield of embedded fluorophores from 1.0% to 50.5% [1]. This property is directly exploitable for fabricating highly efficient, metal-free phosphorescent microwires and thin films for next-generation OLED displays and luminescent sensors.

Ultrasensitive Bioanalytical Derivatization for BNCT Monitoring

For clinical laboratories requiring precise quantification of L-p-boronophenylalanine (BPA) in microliter blood volumes, 4-iodobenzonitrile is a validated fluorogenic reagent. The resulting HPLC-FL method achieves a 0.26 nM detection limit, surpassing the sensitivity of ICP-MS and enabling low-cost, high-throughput therapeutic monitoring in boron neutron capture therapy [1].

Solid-State Crystal Engineering and High-Pressure Halogen Bonding Studies

The unique, highly directional C–I···N≡C halogen bond in 4-iodobenzonitrile (shortening from 3.168 Å at ambient pressure to 2.840 Å at 5.0 GPa) makes it a model system for fundamental studies of halogen bonding and pressure-induced phase transitions [1]. Its brittle mechanical behavior, contrasted with flexible bromo and chloro analogs, further establishes it as a benchmark for correlating intermolecular interactions with macroscopic mechanical properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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